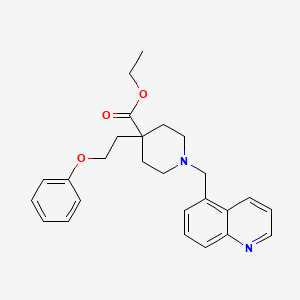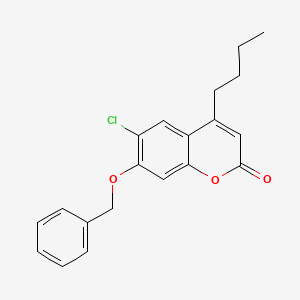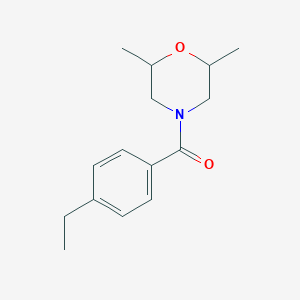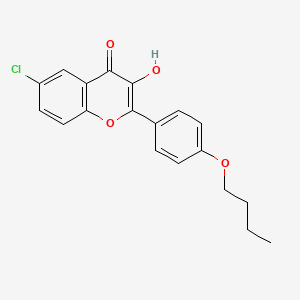
ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate is a chemical compound that has gained attention in scientific research for its potential applications in medicine and pharmacology. It is a piperidinecarboxylate derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and fungi. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of various viruses and fungi. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate in lab experiments is its broad range of activity against various diseases and conditions. Additionally, it has been shown to have low toxicity in animal studies. One limitation of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and its effects on the immune system. Further research is also needed to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for producing it in large quantities.
Synthesemethoden
The synthesis of ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 4-piperidone with ethyl 2-bromoacetate to form ethyl 4-(2-oxopropyl)-1-piperidinecarboxylate. This intermediate is then reacted with 2-phenoxyethanol and sodium hydride to form ethyl 4-(2-phenoxyethyl)-1-piperidinecarboxylate. The final step involves the reaction of this intermediate with 5-chloromethylquinoline to form ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-phenoxyethyl)-1-(5-quinolinylmethyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in medicine and pharmacology. It has been found to exhibit antitumor, antiviral, and antifungal activities. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(quinolin-5-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-2-30-25(29)26(15-19-31-22-9-4-3-5-10-22)13-17-28(18-14-26)20-21-8-6-12-24-23(21)11-7-16-27-24/h3-12,16H,2,13-15,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNCXXMICYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C3C=CC=NC3=CC=C2)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)